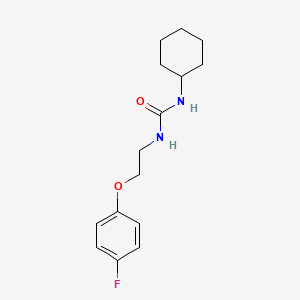

1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea is a chemical compound with the molecular formula C15H21FN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a urea group, and a fluorophenoxy group . The average mass of the molecule is 264.338 Da .Applications De Recherche Scientifique

Chemical Synthesis Applications

Synthesis of Diazabicyclo Nonanones

Wendelin and Kern (1979) explored the reactivity of 2-cyclohexenones with urea to synthesize diazabicyclo nonanones, highlighting the chemical versatility of urea derivatives in creating complex nitrogen-containing structures (W. Wendelin, W. Kern, 1979).

Antifungal Activity

Mishra et al. (2000) investigated N(1)- and N(3)-(4-fluorophenyl) ureas for their antifungal properties, showcasing the application of fluorophenyl ureas in developing fungicides (A. Mishra, S. Singh, A. Wahab, 2000).

Improved Synthesis with Urea Catalysis

Li et al. (2012) presented an improved method for synthesizing arylmethylene bis derivatives using urea as a catalyst under ultrasound, demonstrating urea's role in facilitating chemical transformations (Ji-tai Li, Yan-Wei Li, Ya-li Song, Guofeng Chen, 2012).

Ethylene Signaling in Plants

Research by Li et al. (2015) revealed a mechanism where EIN2, a key signal transducer in ethylene signaling, mediates translational repression, indicating the broader biological roles of urea derivatives in plant biology (Wenyang Li, Mengdi Ma, Ying Feng, et al., 2015).

Material Science and Environmental Applications

Electron Transport Layer in Solar Cells

Wang et al. (2018) explored urea-doped ZnO films as electron transport layers in inverted polymer solar cells, demonstrating the potential of urea derivatives in enhancing the efficiency of solar cells (Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, et al., 2018).

Oxidative Aromatization

A study by Horiuchi et al. (1991) on the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohol, showcasing the chemical processes relevant to the synthesis of aromatic ethers (C. A. Horiuchi, H. Fukunishi, M. Kajita, et al., 1991).

Mécanisme D'action

Target of Action

The primary targets of 1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSNSYSLLZLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

methanone](/img/structure/B2748579.png)